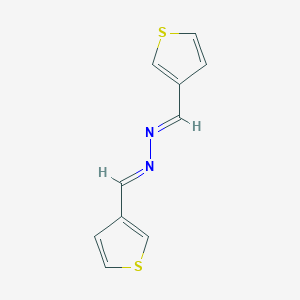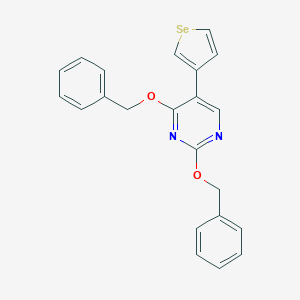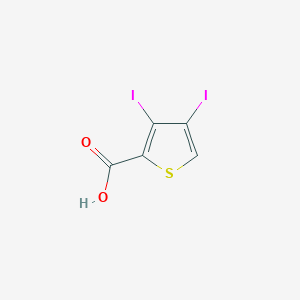![molecular formula C12H10NO2S2+ B429101 methyl 2-(4,10-dithia-7-azoniatricyclo[7.3.0.02,6]dodeca-1(9),2,5,7,11-pentaen-7-yl)acetate](/img/structure/B429101.png)
methyl 2-(4,10-dithia-7-azoniatricyclo[7.3.0.02,6]dodeca-1(9),2,5,7,11-pentaen-7-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 2-(4,10-dithia-7-azoniatricyclo[7.3.0.02,6]dodeca-1(9),2,5,7,11-pentaen-7-yl)acetate is a complex organic compound with a unique structure that includes a dithieno[3,4-b:3,2-d]pyridine core.
Preparation Methods
The synthesis of methyl 2-(4,10-dithia-7-azoniatricyclo[7.3.0.02,6]dodeca-1(9),2,5,7,11-pentaen-7-yl)acetate typically involves the reaction of dithieno[3,4-b:3,2-d]pyridine with 2-methoxy-2-oxoethyl reagents under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like palladium or copper complexes . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
methyl 2-(4,10-dithia-7-azoniatricyclo[7.3.0.02,6]dodeca-1(9),2,5,7,11-pentaen-7-yl)acetate undergoes various chemical reactions, including:
Scientific Research Applications
methyl 2-(4,10-dithia-7-azoniatricyclo[7.3.0.02,6]dodeca-1(9),2,5,7,11-pentaen-7-yl)acetate has several scientific research applications:
Organic Electronics: This compound is used in the development of organic semiconductors and photovoltaic materials due to its excellent electron transport properties.
Materials Science: It is utilized in the synthesis of advanced materials for use in sensors and optoelectronic devices.
Biological Research: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules and potential therapeutic applications.
Mechanism of Action
The mechanism of action of methyl 2-(4,10-dithia-7-azoniatricyclo[7.3.0.02,6]dodeca-1(9),2,5,7,11-pentaen-7-yl)acetate involves its interaction with specific molecular targets, such as electron-rich or electron-deficient sites in organic and biological systems. The compound’s dithieno[3,4-b:3,2-d]pyridine core facilitates π-conjugation, enhancing its electron transport capabilities . This property is crucial for its function in organic electronics and photovoltaic applications .
Comparison with Similar Compounds
methyl 2-(4,10-dithia-7-azoniatricyclo[7.3.0.02,6]dodeca-1(9),2,5,7,11-pentaen-7-yl)acetate can be compared with similar compounds such as:
Dithieno[3,2-b2’,3’-d]pyrrole: This compound also features a dithieno core but differs in its electronic properties and applications.
2-Methoxy-5-(2-thienyl)pyridine: This compound has a similar methoxy and pyridine structure but lacks the dithieno core, resulting in different reactivity and applications.
The uniqueness of this compound lies in its combination of the dithieno core with the methoxy-oxoethyl group, which imparts distinct electronic and chemical properties .
Properties
Molecular Formula |
C12H10NO2S2+ |
|---|---|
Molecular Weight |
264.3g/mol |
IUPAC Name |
methyl 2-(4,10-dithia-7-azoniatricyclo[7.3.0.02,6]dodeca-1(9),2,5,7,11-pentaen-7-yl)acetate |
InChI |
InChI=1S/C12H10NO2S2/c1-15-12(14)5-13-4-11-8(2-3-17-11)9-6-16-7-10(9)13/h2-4,6-7H,5H2,1H3/q+1 |
InChI Key |
JSZFZMZOAYDWKC-UHFFFAOYSA-N |
SMILES |
COC(=O)C[N+]1=CC2=C(C=CS2)C3=CSC=C31 |
Canonical SMILES |
COC(=O)C[N+]1=CC2=C(C=CS2)C3=CSC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3-Nitrothiophen-2-yl)methyl]pyridin-1-ium](/img/structure/B429020.png)









![Selenopheno[3,4-d][1,3]dithiole-2-thione](/img/structure/B429032.png)
![2-Methyl-4-phenylthieno[2,3-d]pyrimidine 3-oxide](/img/structure/B429034.png)


